molecular formula C13H11BrN2O3S B1316807 4-(4-Bromophenyl)sulfonylbenzohydrazide CAS No. 20721-09-9

4-(4-Bromophenyl)sulfonylbenzohydrazide

Cat. No.: B1316807
CAS No.: 20721-09-9
M. Wt: 355.21 g/mol
InChI Key: WRNNOFKDLSSNFA-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)sulfonylbenzohydrazide is a chemical compound with the molecular formula C13H11BrN2O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromobenzene sulfonyl group attached to a benzohydrazide moiety, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)sulfonylbenzohydrazide typically involves the reaction of 4-bromobenzenesulfonyl chloride with benzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Purification of the product is typically achieved through recrystallization or chromatography techniques .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)sulfonylbenzohydrazide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydrazide moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Properties

IUPAC Name

4-(4-bromophenyl)sulfonylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3S/c14-10-3-7-12(8-4-10)20(18,19)11-5-1-9(2-6-11)13(17)16-15/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNNOFKDLSSNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540629
Record name 4-(4-Bromobenzene-1-sulfonyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20721-09-9
Record name 4-(4-Bromobenzene-1-sulfonyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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